Product packaging for 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione(Cat. No.:)

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione

Cat. No.: B13929733
M. Wt: 183.16 g/mol
InChI Key: CQELCIVTULKSAE-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione is a sophisticated spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that combines cyclic ketone and imide functionalities within a spiro-fused system, making it a valuable intermediate for the synthesis of complex molecules. Spirocyclic scaffolds like this one are increasingly utilized in pharmaceutical research because their three-dimensional rigidity can improve binding selectivity and optimize key drug properties such as solubility and metabolic stability . The structural motif of a cyclic imide is a key feature in compounds that bind to the E3 ubiquitin ligase Cereblon (CRBN) . This ligase is a primary target in the development of novel therapeutic agents, particularly in the field of targeted protein degradation. As such, this compound serves as a versatile building block (or "degronmer") for the design and synthesis of bifunctional proteolysis-targeting chimeras (PROTACs) and other molecular glues, which are groundbreaking modalities for treating conditions like cancer and other diseases driven by aberrant cell proliferation . Furthermore, structurally related 1-oxa-4-azaspiro[4.5]decanes are documented to function as effective light stabilizers for polymers, suggesting potential parallel applications in materials science for stabilizing polymers like polyolefins against degradation from ultraviolet radiation . This product is intended for research and further manufacturing applications only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B13929733 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

9-oxa-1-azaspiro[4.5]decane-2,8,10-trione

InChI

InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10)

InChI Key

CQELCIVTULKSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)OC2=O)NC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Oxa 1 Azaspiro 4.5 Decane 2,6,8 Trione and Analogues

Retrosynthetic Analysis of the 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione Core

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points for strategic synthesis planning. The core structure features a spirocyclic junction connecting a piperidine-2,6-dione ring and a tetrahydropyran-2,4-dione moiety, with an embedded lactam and lactone.

The primary disconnections can be envisioned across the C-N and C-O bonds of the heterocyclic rings. One logical approach involves a disconnection of the amide bond in the piperidine (B6355638) ring and the ether linkage in the tetrahydropyran (B127337) ring. This leads back to simpler, acyclic or monocyclic precursors. For instance, a plausible forward synthesis suggested by this analysis could involve the cyclization of a precursor molecule containing both amine and carboxylic acid functionalities, as well as hydroxyl and keto groups, appropriately positioned on a shared quaternary carbon.

Another key disconnection is at the spirocyclic center itself. This suggests a strategy where the two rings are formed in a sequential or convergent manner, culminating in the creation of the spiro atom. This could be achieved through intramolecular cyclization or condensation reactions of a suitably functionalized intermediate. For example, a Michael addition followed by an intramolecular cyclization could be a viable pathway to construct the piperidine portion onto a pre-existing cyclic ketone.

Multicomponent Reaction Strategies for Spiro-Trione Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. tandfonline.comresearchgate.netmdpi.com These reactions are highly convergent and atom-economical, making them attractive for generating libraries of structurally diverse compounds. mdpi.com

For the synthesis of spiro-trione scaffolds, MCRs can offer an efficient route. A notable example is the three-component condensation reaction of 1,3-indandione, aromatic amines, and isatins to produce spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. tandfonline.comresearchgate.nettandfonline.com This reaction, often performed under solvent-free conditions, can be catalyzed by a reusable zinc terephthalate (B1205515) metal-organic framework (Zn(BDC) MOF), affording high yields in short reaction times. tandfonline.comresearchgate.nettandfonline.com A plausible mechanism for such reactions involves the initial addition of a 1,3-dicarbonyl compound to a ketone (like isatin), followed by reaction with a second equivalent of the dicarbonyl compound and subsequent cyclization with an amine. tandfonline.com

The following table summarizes the synthesis of spiro-trione derivatives using a multicomponent approach. tandfonline.com

EntryIsatinAromatic AmineCatalystTemp (°C)Time (min)Yield (%)
1IsatinAnilineZn(BDC) MOF802594
25-Bromo-isatinAnilineZn(BDC) MOF803092
35-Nitro-isatinAnilineZn(BDC) MOF803590
4Isatin4-ChloroanilineZn(BDC) MOF802595
5Isatin4-MethylanilineZn(BDC) MOF803091

This interactive table showcases the versatility of multicomponent reactions in synthesizing various spiro-trione scaffolds by modifying the starting materials.

Another strategy involves the use of Brønsted acidic ionic liquids as catalysts in aqueous media, providing an environmentally friendly approach to similar spiro-trione compounds. dergipark.org.tr These methodologies highlight the potential for developing a one-pot synthesis for the this compound core by carefully selecting the appropriate starting materials that contain the necessary functionalities for forming the oxa- and aza-rings.

Catalytic Approaches in Spirocyclic Oxa-Aza Synthesis

Catalysis plays a pivotal role in the synthesis of complex molecules, offering pathways with high efficiency, selectivity, and milder reaction conditions. Both organocatalysis and transition metal catalysis have been successfully employed in the construction of spirocyclic systems containing oxygen and nitrogen heteroatoms.

Organocatalysis has become a cornerstone of asymmetric synthesis, enabling the enantioselective construction of chiral molecules, including spirocyclic compounds. rsc.org Chiral bifunctional catalysts, such as squaramides and thioureas, are particularly effective in promoting cascade reactions that lead to complex spiro architectures with high stereocontrol. researchgate.netnih.gov

For instance, the asymmetric synthesis of aza-spirooxindoles has been achieved through a Michael/Friedel-Crafts cascade reaction using a chiral squaramide catalyst. nih.gov This approach provides enantioenriched polycyclic aza-spiro compounds in good yields and with excellent stereoselectivity. researchgate.net Similarly, piperidine-fused spiro-oxindoles can be synthesized via an organocatalytic Michael/aza-Henry/hemiaminalization cascade. researchgate.net The development of enantioselective methods for spiro compound synthesis has grown significantly with the advent of organocatalysis. rsc.orgresearchgate.net

An oxa-Michael-Michael cascade strategy, utilizing bifunctional amine-thiourea organocatalysts, has been developed for the asymmetric synthesis of spiro[chroman-3,3'-pyrazol] scaffolds, which feature an all-carbon quaternary stereocenter. researchgate.net This type of cascade reaction, initiated by a Michael addition followed by cyclization, is a powerful tool for constructing spirocyclic systems in a single step. researchgate.net These examples demonstrate the potential of organocatalysis to facilitate the stereoselective synthesis of the this compound core by guiding the formation of its chiral spirocenter.

Transition metal catalysis offers a complementary set of tools for the synthesis of spirocyclic compounds. rsc.org Various metals, including palladium, rhodium, gold, and copper, have been used to catalyze reactions that form the intricate frameworks of spirocycles. researchgate.net

For example, palladium-catalyzed decarboxylative allylic alkylation followed by an intramolecular cyclization has been used to construct spiro[indoline-3,2′-pyrrol]-2-one skeletons. researchgate.net In the context of oxa-aza spirocycles, titanium-catalyzed stereoselective synthesis has been employed to create spirooxindole oxazolines. elsevierpure.com Furthermore, a combination of a chiral N,N'-dioxide/Mg(II) complex has been shown to be an effective Lewis acid catalyst for the diastereo- and enantioselective cascade annulation reaction to form densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds. nih.gov

Synergistic systems, which combine a transition metal catalyst with an organocatalyst, can also be employed to achieve novel reactivity and selectivity. These dual catalytic systems can enable cascade reactions that would be difficult to achieve with a single catalyst type, providing a promising avenue for the synthesis of complex spiro-triones.

Cycloaddition Reactions for Spiro-Fused Ring Systems

Cycloaddition reactions are a powerful class of reactions for the construction of cyclic and heterocyclic systems, including spiro-fused frameworks. These reactions, which involve the concerted or stepwise combination of two or more unsaturated molecules, can rapidly build molecular complexity.

Formal [3+2] cycloaddition reactions have been widely used in the enantioselective synthesis of aza-spirocyclic compounds. researchgate.net For instance, the reaction of isothiocyanates or isocyanides with cyclic compounds bearing electrophilic exocyclic double bonds can be promoted by organocatalysts to yield chiral aza-spirocycles. researchgate.net A Lewis acid-promoted tandem reaction involving an epoxide rearrangement followed by an intramolecular [3+2] cycloaddition of cyclopropanes with in situ-formed carbonyls provides an efficient route to a variety of fused- and spiro-oxa-[n.2.1] skeletons. rsc.org

Additionally, [4+2] cycloaddition reactions, or Diels-Alder reactions, are also valuable for constructing six-membered rings within a spirocyclic framework. An organocatalytic [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester has been developed to synthesize chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. nih.gov Furthermore, Lewis acid-catalyzed domino ring-opening and annulation of activated spiro-aziridines with heteroarenes represents a facile approach to spiro-fused polycyclic pyrrolidines. nih.govrsc.org These cycloaddition strategies could be adapted to construct the tetrahydropyran and piperidine rings of the target this compound.

Stereoselective and Enantioselective Synthetic Pathways to Spiro-Oxa-Aza Triones

The development of stereoselective and enantioselective synthetic routes to spiro-oxa-aza triones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org The enantioselective synthesis of spirocycles has been a long-pursued goal for organic chemists, and the emergence of organocatalysis has significantly increased the number of available methodologies. rsc.orgresearchgate.netresearchgate.net

Asymmetric organocatalysis has proven to be particularly effective in this regard. researchgate.net For example, a highly diastereo- and enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives has been achieved through an aza-Michael/Michael cyclization cascade sequence using a squaramide catalyst, yielding products with excellent stereoselectivities (up to >20:1 dr and up to 99% ee). researchgate.net Similarly, chiral bifunctional squaramide catalysts have been used in the asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles to access enantioenriched polycyclic aza-spirooxindoles. nih.gov

The table below presents data on the organocatalytic asymmetric synthesis of related aza-spirooxindoles, highlighting the high levels of stereocontrol achievable. researchgate.net

CatalystReaction TypeSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
SquaramideMichael/Friedel-CraftsToluene95>20:198
SquaramideAza-Michael/MichaelDCM99>20:199
Cinchona Alkaloid[4+2] CycloadditionChloroform92>20:195

This interactive table demonstrates the effectiveness of various organocatalysts in achieving high yields and stereoselectivities in the synthesis of chiral spiro compounds.

Transition metal catalysis also offers opportunities for stereoselective synthesis. rsc.org Chiral Lewis acid complexes, such as a chiral N,N'-dioxide/Mg(II) complex, can catalyze cascade reactions to produce spiro compounds with multiple consecutive stereocenters with high diastereo- and enantioselectivity. nih.gov The development of such stereoselective methods is crucial for the synthesis of optically pure this compound and for the investigation of its potential biological properties.

Strategic Use of Precursors and Building Blocks in Spiro-Scaffold Construction

The synthesis of the this compound core and its analogues is a complex challenge that hinges on the strategic selection of appropriate precursors and building blocks. The construction of this intricate spirocyclic system, which features a γ-lactone fused with a glutarimide (B196013) ring, necessitates synthetic routes that allow for the controlled formation of the spirocenter and the embedded heterocyclic moieties. While direct synthetic routes for this compound are not extensively documented in publicly available literature, the strategic approaches can be inferred from the synthesis of analogous oxa-azaspiro[4.5]decane systems and related spiro-heterocyclic diones.

The construction of these scaffolds often relies on multicomponent reactions or sequential cyclization strategies, where the precursors are chosen to contain the requisite functional groups for the formation of both the lactone and the imide rings. Key building blocks typically include cyclic ketones or their enamines, which serve as the foundation for the six-membered ring of the spiro-scaffold, and precursors bearing the necessary functionalities for the five-membered heterocyclic ring.

For instance, in the synthesis of analogous 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, a key strategy involves the use of 4-aminophenol (B1666318) and α-hydroxy acids as primary building blocks. nih.gov This approach highlights the use of a precursor that contains both a nucleophilic amino group and a hydroxyl group, which are essential for the formation of the lactam and lactone rings, respectively. The synthesis proceeds through an initial amidation, followed by a metal-catalyzed oxidative cyclization to form the spiro-scaffold. nih.gov

Another relevant strategy can be observed in the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane derivatives, where a cyclic β-ketosulfone is reacted with N-substituted 2-aminoethanols. researchgate.net This methodology demonstrates the utility of a cyclic ketone precursor in constructing the six-membered ring of the spiro-system, while the bifunctional aminoethanol provides the necessary atoms for the five-membered oxa-aza ring.

The following table summarizes the strategic use of various precursors and building blocks in the synthesis of analogous spiro-scaffolds, providing insight into potential synthetic pathways for this compound.

Precursor/Building BlockResulting Spiro-ScaffoldSynthetic StrategyReference
4-Aminophenol and α-Hydroxy Acids1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneAmidation followed by metal-catalyzed oxidative cyclization nih.gov
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dionesCondensation and spirocyclization researchgate.net
Cyclopentanone/Cyclohexanone/Cycloheptanone and Pyrrolidine (B122466)Spiro heterocycles [4.5.0], [5.5.0], and [5.6.0]Formation of enamine followed by reaction with mesyl chloride and subsequent cyclizations researchgate.net
Arylamine, Isatin, and Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindole] derivativesThree-component reaction beilstein-journals.org

The synthesis of the specific trione (B1666649) structure of this compound would likely require a precursor that contains or can generate a dicarboxylic acid or ester functionality for the glutarimide ring, along with a hydroxy acid or ester functionality for the γ-lactone portion, all attached to a central quaternary carbon that will become the spiro-atom. A plausible retrosynthetic analysis would disconnect the molecule into a cyclic ketone precursor and a chain containing the necessary functionalities for both the lactone and imide rings.

Advanced Computational and Theoretical Investigations of 7 Oxa 1 Azaspiro 4.5 Decane 2,6,8 Trione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic characteristics of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione. These studies provide fundamental insights into the molecule's stability, reactivity, and potential interaction mechanisms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Table 1: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Chemical Softness (S)0.317
Electrophilicity Index (ω)3.00

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. For this compound, MD simulations are crucial for exploring its conformational space and understanding its dynamic behavior. These simulations provide a detailed picture of how the molecule changes its shape over time, which is essential for understanding its interactions with other molecules.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, including the identification of transition states, which are high-energy intermediates that determine the rate of the reaction. This information is vital for predicting the products of a reaction and for designing new synthetic routes.

Molecular Docking and Ligand-Protein Interaction Modeling in Preclinical Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking is used to model its interaction with various protein targets. This is a critical step in preclinical research for identifying potential therapeutic applications of the compound. These models help in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and for confirming the structure of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMRδ 2.0-3.5 (m, 8H), δ 4.5 (s, 1H)
¹³C NMRδ 30-50 (4C), δ 80 (1C), δ 170-180 (3C)
IR (cm⁻¹)3200-3400 (N-H stretch), 1700-1750 (C=O stretch)

This table is interactive. You can sort and filter the data.

Exploration of Structure Activity Relationships Sar and Molecular Design Principles for 7 Oxa 1 Azaspiro 4.5 Decane 2,6,8 Trione Analogues

Design Strategies for Modulating Molecular Rigidity and Flexibility in Spiro-Scaffolds

Spirocyclic scaffolds are valued in drug discovery for their ability to confer a high degree of three-dimensionality and structural rigidity. nih.govtandfonline.com This rigidity can lock the conformation of a molecule, optimizing the orientation of key binding elements for enhanced interaction with biological targets. tandfonline.com

Key Design Strategies:

Conformational Restriction: The primary strategy is the use of the spirocyclic core itself. By connecting two rings through a single carbon atom, the number of available conformations is significantly reduced compared to more flexible, linear, or monocyclic analogues. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. tandfonline.com

Introduction of Unsaturation: Introducing double bonds within the rings can further constrain flexibility and define the shape of the scaffold. This can be seen in analogues like 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, where the cyclohexadiene ring is more planar and rigid than a corresponding cyclohexane (B81311) ring. nih.gov

Strategic Exit Vectors: For fragment-based drug design, incorporating specific points for chemical modification (exit vectors) within the rigid scaffold is crucial. These vectors allow for the controlled growth of the molecular fragment into specific pockets of a target protein without compromising the core's rigidity. nih.gov

The table below illustrates how different spirocyclic systems can be designed to achieve varying levels of molecular rigidity.

Spirocyclic SystemRing ComponentsKey FeatureImpact on Rigidity
Spiro[3.3]heptaneTwo cyclobutane (B1203170) ringsSmall, strained ringsHigh rigidity, well-defined geometry nih.gov
7-Oxa-1-azaspiro[4.5]decanePiperidine (B6355638) and TetrahydrofuranSaturated heterocyclic ringsModerate rigidity, defined chair/boat and envelope conformations
Spiro[5.5]undecaneTwo cyclohexane ringsFlexible six-membered ringsLower rigidity, multiple chair/boat conformations possible

Influence of Substituent Effects on Spiro-Trione Biological Interactions

The biological activity of the 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione scaffold can be finely tuned by the introduction of various substituents. These substituents can exert influence through electronic effects (altering charge distribution) and steric effects (altering shape and size), which in turn affect target binding and pharmacokinetic properties. nih.govnih.gov

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) placed on the scaffold can modify the reactivity of the trione (B1666649) system and influence hydrogen bonding capabilities. For example, in the synthesis of spiro-tetrahydroquinolines, the electronic properties of substituents on the aromatic ring were found to directly impact the reaction rate. nih.gov

Steric Effects: The size and position of substituents are critical. Bulky groups can create steric hindrance that prevents the molecule from fitting into a binding pocket, or they can be used to probe the size and shape of the pocket. nih.gov Conversely, smaller substituents like methyl groups can explore smaller hydrophobic pockets. In a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, substitution at the 2-position with a methyl group slightly decreased antiproliferative activity, while N-alkylation with a p-bromobenzyl group appeared to be optimal for activity. nih.gov

Lipophilicity and Solubility: Substituents significantly impact the physicochemical properties of the molecule. Adding lipophilic groups (e.g., phenyl, tert-butyl) can enhance membrane permeability but may decrease aqueous solubility. Conversely, incorporating polar groups (e.g., hydroxyl, amine) can improve solubility. The balance between lipophilicity and hydrophilicity is crucial for achieving desirable drug-like properties.

The following table summarizes research findings on how different substituents affect the biological activity of related spiro compounds.

Parent ScaffoldSubstituent (R)PositionObserved Effect on Biological Activity
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione-CH₃2Slight decrease in antitumor activity nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionep-bromobenzyl4 (N-alkylation)Optimal antiproliferative efficacy nih.gov
Spiro-tetrahydroquinolineo-bromo on phenyl ringReduced reaction rate due to steric hindrance nih.gov
Spiro-isoxazolineFluoro group-Conferred significant anti-viral and cytotoxic activity rsc.org

Stereochemical Considerations in SAR Studies of Spirocyclic Systems

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in the SAR of spirocyclic systems. The spiro-carbon atom itself can be a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). wikipedia.org Furthermore, additional stereocenters can be introduced through substitutions on the rings.

Axial Chirality: Spiro compounds can exhibit axial chirality due to the twisted, perpendicular arrangement of the two rings, even in the absence of a traditional chiral carbon with four different substituents. wikipedia.org This creates distinct, non-interconvertible spatial arrangements that can interact differently with chiral biological targets like enzymes and receptors.

Diastereoselectivity: When multiple chiral centers are present, diastereomers can be formed. These stereoisomers have different physical properties and often exhibit vastly different biological activities and selectivities. For example, in a study of spirocyclic σ1 receptor ligands, the trans-configured diastereomers consistently showed higher or equal affinity and greater selectivity compared to their cis-configured counterparts. rsc.org

Enantiomeric Differentiation: It is common for the biological activity of a chiral drug to reside primarily in one enantiomer (the eutomer), while the other (the distomer) is less active or may even have undesirable off-target effects. In the development of 1-oxa-8-azaspiro[4.5]decane analogues as M1 muscarinic agonists, the M1 agonist activity was found to reside preferentially in the (-)-isomers after optical resolution. nih.gov The absolute configuration of one potent analogue, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S. nih.gov

Developing stereoselective syntheses or efficient methods for separating stereoisomers is therefore essential for comprehensive SAR studies of spirocyclic systems. nih.govnih.gov

Compound ClassStereoisomers ComparedFinding
Spirocyclic σ1 Receptor Ligandstrans vs. cis diastereomerstrans-isomers showed higher affinity and selectivity rsc.org
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one(+) vs. (-) enantiomersM1 agonist activity resided preferentially in the (-)-isomer nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane(+) vs. (-) enantiomersM1 agonist activity resided preferentially in the (-)-isomer nih.gov

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships)

Computational chemistry provides powerful tools for elucidating the SAR of spiro-trione analogues, accelerating the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For spiro-alkaloids, QSAR models have been developed to describe their antitumor properties. nih.govrsc.org These models use molecular descriptors that quantify various aspects of the molecule, such as:

Electronic Descriptors: LUMO (Lowest Unoccupied Molecular Orbital) energy. researchgate.net

Steric/Geometrical Descriptors: Moment of inertia of mass. researchgate.net

Thermodynamic Descriptors: Hydration energy.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize how spiro-trione analogues fit into a binding site, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and explain why certain substituents or stereoisomers are more active than others.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding.

These computational approaches can prioritize which analogues to synthesize, reducing the time and resources required for lead optimization. researchgate.net

Pharmacophore Modeling and Feature-Based Molecular Design

Pharmacophore modeling is a cornerstone of feature-based molecular design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov

Model Generation: A pharmacophore model for a series of this compound analogues could be generated by aligning a set of active compounds and identifying common chemical features. Typical features include:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygens of the trione system).

Hydrogen Bond Donors (e.g., the N-H of the lactam).

Hydrophobic Regions.

Positive/Negative Ionizable Centers.

Virtual Screening and Design: Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required features. It also guides the modification of the existing spiro-trione scaffold. For instance, if a model indicates an unoccupied hydrophobic pocket near the target, a medicinal chemist can design analogues with hydrophobic substituents directed toward that region. nih.gov Studies on spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-triones used 3D-pharmacophore modeling to explore the structural requirements for their antitumor properties. nih.gov Similarly, pharmacophore models for σ1 receptor ligands commonly feature a basic amino group surrounded by hydrophobic elements, a pattern used to successfully design novel spirocyclic ligands. nih.gov

This feature-based approach allows for a more focused and rational design strategy, moving beyond simple substituent modifications to the intelligent design of molecules with a higher probability of biological success.

Derivatization Strategies and Analogue Synthesis for Expanding Chemical Space Around the 7 Oxa 1 Azaspiro 4.5 Decane 2,6,8 Trione Core

Synthetic Diversification at the Nitrogen Atom (Amide/Imide Modifications)

The presence of a nitrogen atom within the succinimide (B58015) ring of the 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione core offers a prime site for synthetic modification. Derivatization at this position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile.

A common strategy for N-functionalization is the alkylation of the imide nitrogen. This can be achieved under basic conditions using a variety of alkyl halides. For instance, reaction with substituted benzyl (B1604629) bromides or other functionalized alkyl halides can introduce a range of substituents. Another approach involves the Mitsunobu reaction, which allows for the introduction of a wider array of functional groups, including those sensitive to basic conditions.

Furthermore, N-acylation can be employed to introduce amide functionalities. This can be accomplished by treating the parent scaffold with acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. These modifications can introduce additional points for interaction with biological targets. N-arylation, through methods such as the Buchwald-Hartwig amination, can also be explored to introduce aromatic diversity.

Modification Strategy Reagents and Conditions Potential Substituents Introduced
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)Alkyl, Benzyl, Allyl groups
Mitsunobu ReactionAlcohol, DEAD, PPh3Diverse alkyl and functionalized groups
N-AcylationAcyl chloride, Base or Carboxylic acid, Coupling agent (e.g., DCC, HATU)Acyl, Aroyl groups
N-ArylationAryl halide, Palladium catalyst, Ligand, BasePhenyl, substituted Phenyl, Heteroaryl groups

Ring Expansion and Contraction Strategies for Spiro-Oxa-Aza Systems

Modification of the ring sizes within the spiro-oxa-aza system can lead to significant conformational changes, potentially resulting in altered binding affinities and selectivities for biological targets. While specific examples for the this compound core are not extensively documented, general strategies for ring expansion and contraction of related spirocyclic systems can be considered.

Ring expansion of the tetrahydropyranone ring could potentially be achieved through reactions such as the Tiffeneau-Demjanov rearrangement. This would involve the formation of a diazomethyl group on the carbon adjacent to the spiro center, followed by an acid-catalyzed rearrangement to yield a seven-membered ring. Conversely, ring contraction of the piperidine-2,6-dione moiety could be explored through a Favorskii-type rearrangement of a suitably functionalized precursor, leading to a five-membered ring system. rsc.org Such transformations, however, are often challenging and require careful substrate design and optimization of reaction conditions.

Transformation Proposed Method Potential Outcome
Tetrahydropyranone Ring ExpansionTiffeneau-Demjanov RearrangementFormation of a 7-Oxa-1-azaspiro[5.5]undecane derivative
Piperidine-2,6-dione Ring ContractionFavorskii RearrangementFormation of a 7-Oxa-1-azaspiro[4.4]nonane derivative

Introduction of Heteroatoms and Functional Groups to the Spirocyclic Scaffold

Introducing additional heteroatoms and functional groups onto the spirocyclic scaffold can further expand the chemical diversity and create new opportunities for molecular interactions. researchgate.net For the this compound core, modifications can be envisioned on both the tetrahydropyranone and the piperidine-2,6-dione rings.

One approach is the synthesis of analogues where the oxygen atom in the tetrahydropyranone ring is replaced with another heteroatom, such as sulfur or a substituted nitrogen. This would require a de novo synthesis of the spirocyclic core, starting from appropriately substituted precursors. For instance, using a mercapto-functionalized starting material in place of a hydroxy-functionalized one could lead to the corresponding thia-azaspiro[4.5]decane derivative. researchgate.net

Functionalization of the carbon backbone of the scaffold can be achieved through various synthetic methods. For example, α-halogenation of the ketone functionalities followed by nucleophilic substitution can introduce a range of substituents. Additionally, conjugate addition reactions to α,β-unsaturated derivatives of the scaffold could be a viable strategy for introducing functional groups at specific positions.

Modification Type Synthetic Approach Potential New Scaffold/Derivative
Heteroatom ReplacementDe novo synthesis with heteroatom-containing precursors7-Thia-1-azaspiro[4.5]decane-2,6,8-trione
Carbonyl α-Functionalizationα-Halogenation followed by nucleophilic substitutionIntroduction of alkoxy, amino, or cyano groups
Conjugate AdditionSynthesis of an α,β-unsaturated derivative and reaction with nucleophilesIntroduction of alkyl, aryl, or heteroatom-containing groups

Parallel Synthesis and Library Generation for High-Throughput Screening in Research

To efficiently explore the structure-activity relationships of the this compound scaffold, the generation of compound libraries using parallel synthesis techniques is a powerful approach. This allows for the rapid production of a large number of analogues for high-throughput screening.

A key strategy for library generation is to utilize a common synthetic intermediate that can be readily diversified in the final steps of the synthesis. For the this compound core, diversification can be focused on the nitrogen atom of the succinimide ring, as discussed in section 7.1. A library of diverse building blocks, such as alkyl halides, carboxylic acids, and aryl halides, can be reacted in parallel with the parent scaffold to generate a library of N-substituted analogues. nih.gov

Another approach involves a "build-and-couple" strategy, where different fragments of the molecule are synthesized separately and then combined in a combinatorial fashion. For example, a library of substituted tetrahydropyranone precursors could be synthesized and then reacted with a library of amino acid derivatives to generate a diverse set of spirocyclic compounds. The use of DNA-encoded library technology (DELT) could also be a powerful tool, allowing for the synthesis and screening of vast numbers of compounds in a single mixture. rsc.org

Library Synthesis Strategy Key Features Example Application
Late-Stage DiversificationA common core scaffold is functionalized in the final synthetic steps.Parallel N-alkylation of the this compound core.
Build-and-CoupleDifferent molecular fragments are synthesized and then combined in a combinatorial manner.Reaction of a library of substituted tetrahydropyranone precursors with a library of amino acid derivatives.
DNA-Encoded Library Technology (DELT)Each compound in the library is tagged with a unique DNA barcode for identification.Synthesis of a large, diverse library of spirocyclic compounds for affinity-based screening.

Green Chemistry and Sustainable Synthetic Approaches for Spiro Oxa Aza Triones

Solvent-Free and Microwave-Assisted Syntheses

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. In this context, solvent-free and microwave-assisted synthetic protocols have emerged as powerful tools. Microwave irradiation, in particular, offers significant advantages over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This often leads to dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govnih.gov

For the synthesis of complex heterocyclic systems like spiro compounds, microwave-assisted multicomponent reactions have proven to be considerably superior to classical methods. nih.gov The benefits include shorter reaction durations, higher yields, and often the avoidance of tedious purification steps like column chromatography. nih.gov While specific data for 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione is not extensively documented, the advantages of microwave-assisted synthesis (MAS) have been demonstrated for a wide range of related spirocyclic and heterocyclic compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAS)Reference
Reaction Time6–7 hours~6 minutes nih.gov
Energy InputHigher (prolonged heating)Lower (short duration, direct heating) nih.gov
Product YieldModerateHigher (20-30% increase) nih.gov
Environmental ImpactHigher energy consumptionMore environmentally friendly, less energy used nih.gov

These established benefits suggest that microwave-assisted approaches would be a highly effective and sustainable strategy for the synthesis of spiro-oxa-aza triones.

Catalyst Development for Environmentally Benign Transformations (e.g., Biocatalysis)

The development of efficient and environmentally friendly catalysts is central to sustainable synthesis. This involves replacing stoichiometric reagents with catalytic alternatives and favoring non-toxic, abundant, and recyclable catalysts.

In the synthesis of structurally similar compounds like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, research has focused on optimizing metal-catalyzed oxidative cyclization. nih.gov Studies have shown that while various metal catalysts can be employed, copper-based catalysts are often preferred due to being more economical and environmentally friendly compared to catalysts based on noble metals like rhodium. nih.gov

Table 2: Catalyst Optimization for the Synthesis of a 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analog

CatalystOxidantYield (%)Environmental/Economic ConsiderationReference
Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂72Economical, more environmentally friendly nih.gov
Rh₂(OAc)₄PhI(OAc)₂75Expensive noble metal nih.gov
Mn(OAc)₂PhI(OAc)₂No reaction- nih.gov
FeCl₂PhI(OAc)₂No reaction- nih.gov
ZnCl₂PhI(OAc)₂No reaction- nih.gov

Furthermore, biocatalysis offers a highly attractive green alternative, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. For instance, the synthesis of a related compound, 1-Oxa-8-azaspiro[4.5]decan-3-amine, has been achieved using a transaminase enzyme. doi.orgresearchgate.net This enzymatic approach facilitates the asymmetric synthesis of chiral amines from ketones, demonstrating the potential of biocatalysts to construct complex spiro-oxa-aza scaffolds with high efficiency and stereoselectivity. doi.orgresearchgate.net The application of such biocatalytic methods to the synthesis of trione (B1666649) analogs could provide a sustainable pathway to these molecules.

Multicomponent Reactions as Atom-Economical Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are prime examples of atom-economical processes. walshmedicalmedia.com In an MCR, three or more starting materials react in a single step to form a product that contains all or most of the atoms of the reactants. walshmedicalmedia.comnih.gov

MCRs are powerful tools for synthesizing complex molecules, including a variety of spiro heterocycles. walshmedicalmedia.com These reactions offer several advantages:

High Atom Economy: By design, MCRs minimize the formation of byproducts.

Step Economy: They reduce the number of synthetic steps, saving time, resources, and energy while also reducing waste from intermediate purifications.

Operational Simplicity: MCRs are often one-pot procedures, simplifying the experimental setup.

The synthesis of various nitrogen-containing spiro compounds has been successfully achieved through microwave-assisted MCRs, showcasing the synergy between these two green chemistry principles. nih.gov Designing an MCR pathway for this compound, where the core spirocyclic framework is assembled in a single, highly convergent step, would represent an ideal and atom-economical synthetic route.

Energy Efficiency in Spirocyclic Compound Synthesis

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. Synthetic methodologies that operate at ambient temperatures or require significantly less time and energy for heating contribute to a more sustainable process.

Another emerging energy-efficient technique is photoredox catalysis, which uses visible light to drive chemical reactions. acs.org This method often allows for transformations to occur under very mild conditions, sometimes at room temperature, thereby minimizing the energy required for heating. The development of a visible-light-induced method for constructing the spiro-oxa-aza trione scaffold would be a significant step toward a highly energy-efficient synthesis. acs.org

Table 3: Overview of Energy-Efficient Synthetic Strategies

StrategyMechanism of Energy EfficiencyAssociated Benefits
Microwave-Assisted SynthesisDirect, rapid, and uniform heating of reactants.Drastically reduced reaction times; lower overall energy consumption. nih.govnih.gov
Photoredox CatalysisUses energy from visible light to initiate reactions.Often proceeds at ambient temperature; avoids harsh conditions. acs.org
Multicomponent ReactionsReduces the total number of synthetic steps (step economy).Eliminates energy required for intermediate isolation, purification, and subsequent reaction steps.

By integrating these green chemistry principles—utilizing solvent-free and microwave-assisted conditions, developing benign catalysts, employing atom-economical multicomponent reactions, and prioritizing energy-efficient methods—the synthesis of complex molecules like this compound can be aligned with the goals of sustainability.

Future Research Directions and Unexplored Avenues for 7 Oxa 1 Azaspiro 4.5 Decane 2,6,8 Trione Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral spirocyclic compounds in an enantiomerically pure form is a significant challenge in organic chemistry. researchgate.net For 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione, the development of enantioselective synthetic routes is a primary area for future research. The application of organocatalysis, which has proven highly effective for the asymmetric synthesis of other spiro-heterocycles, presents a promising approach. researchgate.netnih.gov Chiral aminocatalysis and N-heterocyclic carbene (NHC) catalysis, in particular, could be explored for the construction of the spirocyclic core. orgsyn.org

Furthermore, transition-metal catalysis offers another powerful tool for the enantioselective synthesis of spiro compounds. orgsyn.org Catalyst systems based on metals such as palladium, rhodium, and iridium could be investigated for their potential to catalyze key bond-forming reactions in the synthesis of this compound. The combination of organocatalysis and transition-metal catalysis, a synergistic approach that has gained traction in recent years, could also be a fruitful avenue of exploration. orgsyn.org

Catalytic SystemPotential Advantages for Enantioselective SynthesisKey Reaction Type
Chiral Phosphoric AcidsHigh enantioselectivity, mild reaction conditionsAsymmetric cyclization
Chiral AminocatalysisCovalent activation of substrates, diverse reaction modesMichael additions, Aldol reactions
N-Heterocyclic Carbenes (NHCs)Umpolung reactivity, asymmetric annulations[3+2] or [4+2] cycloadditions
Transition Metals (Pd, Rh, Ir)High turnover numbers, diverse bond formationsAllylic alkylation, C-H activation

Advanced Computational Design and Optimization Strategies for Spiro-Scaffolds

Computational chemistry provides invaluable tools for the rational design and optimization of complex molecules. In the context of this compound, density functional theory (DFT) studies can be employed to investigate its electronic structure, stability, and reactivity. Such studies can help in predicting the most stable conformations of the molecule and in understanding the stereochemical outcomes of potential synthetic reactions.

Molecular modeling techniques can be used to design derivatives of the this compound scaffold with optimized properties. By systematically modifying the core structure and evaluating the in silico properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and biological testing. This computational pre-screening can significantly streamline the drug discovery process and reduce the reliance on costly and time-consuming laboratory experiments.

Computational MethodApplication in Spiro-Scaffold ResearchPotential Insights for this compound
Density Functional Theory (DFT)Calculation of electronic structure and energiesPrediction of reactivity, stability, and spectroscopic properties
Molecular Dynamics (MD)Simulation of conformational dynamicsUnderstanding of flexibility and interactions with biological targets
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activityDesign of derivatives with enhanced potency and selectivity
Virtual ScreeningIn silico screening of compound librariesIdentification of potential biological targets

Mechanistic Elucidation of Complex Biological Interactions in Preclinical Research

The unique three-dimensional arrangement of spirocyclic compounds often leads to specific and potent interactions with biological macromolecules. vulcanchem.com A crucial area of future research for this compound will be the investigation of its potential biological activities and the elucidation of its mechanisms of action. researchgate.net Preclinical studies involving in vitro and in vivo models will be necessary to identify any therapeutic potential. vulcanchem.com

Given the presence of the glutarimide (B196013) and γ-butyrolactone moieties, which are found in various biologically active natural products and synthetic drugs, it is conceivable that this compound could exhibit a range of biological effects. Techniques such as X-ray crystallography and NMR spectroscopy could be used to study the binding of this compound to potential protein targets, providing detailed insights into the molecular basis of its activity.

Exploration of New Synthetic Targets and Structural Motifs based on the Core Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex and structurally diverse molecules. researchgate.netorgsyn.org Future research should focus on the chemical derivatization of this core structure to create libraries of novel compounds for biological screening. The functional groups present in the molecule, such as the carbonyl groups and the lactone ring, provide handles for a variety of chemical transformations.

For instance, the glutarimide nitrogen can be alkylated or acylated to introduce different substituents. The carbonyl groups could be subjected to reduction or nucleophilic addition reactions to generate new stereocenters. The lactone ring could be opened to reveal new functional groups that can be further elaborated. Through these synthetic modifications, a wide range of new structural motifs can be accessed, each with the potential for unique biological properties.

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with applications ranging from the prediction of molecular properties to the design of synthetic routes. For a largely unexplored compound like this compound, AI and ML could play a pivotal role in accelerating its investigation.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-optimize force fields or basis sets in simulations using experimental data (e.g., crystallographic bond lengths). Iterative refinement, as seen in COMSOL-AI workflows, bridges theory-practice gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.